5-Chloro Hydrochlorothiazide
CAS No.: 5233-42-1
Cat. No.: VC21337053
Molecular Formula: C7H7Cl2N3O4S2
Molecular Weight: 332.2 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 5233-42-1 |
---|---|
Molecular Formula | C7H7Cl2N3O4S2 |
Molecular Weight | 332.2 g/mol |
IUPAC Name | 5,6-dichloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
Standard InChI | InChI=1S/C7H7Cl2N3O4S2/c8-5-3(17(10,13)14)1-4-7(6(5)9)11-2-12-18(4,15)16/h1,11-12H,2H2,(H2,10,13,14) |
Standard InChI Key | BSNKBIJVLZUERH-UHFFFAOYSA-N |
SMILES | C1NC2=C(C(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)Cl |
Canonical SMILES | C1NC2=C(C(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)Cl |
Appearance | White to Off-White Solid |
Melting Point | 293-295°C |
Chemical Structure and Identification
5-Chloro Hydrochlorothiazide, with the molecular formula C7H7Cl2N3O4S2, is structurally characterized as a benzothiadiazine derivative containing two chlorine atoms, sulfonamide and dioxide functional groups. The compound has a molecular weight of 332.2 g/mol and represents a specific chlorinated variant of the widely-used diuretic medication hydrochlorothiazide . Its chemical structure features a bicyclic ring system with strategically positioned functional groups that contribute to its pharmacological properties.
Chemical Identifiers
The compound is uniquely identified through several standardized identification systems in chemical databases and regulatory frameworks, as detailed in the following table:
Identifier Type | Value |
---|---|
CAS Number | 5233-42-1 |
IUPAC Name | 5,6-dichloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
PubChem CID | 6432522 |
FDA UNII | VZ0VQ8J83H |
InChIKey | BSNKBIJVLZUERH-UHFFFAOYSA-N |
These identifiers serve as critical reference points for researchers and regulatory bodies when tracking, studying, or documenting this compound .
Alternative Nomenclature
Throughout scientific literature and pharmaceutical documentation, the compound is referenced under multiple synonymous designations:
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5-Chlorohydrochlorothiazide
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Hydrochlorothiazide Impurity E
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Hydrochlorothiazide EP Impurity D
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Hydrochlorothiazide EP Impurity 4
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5,6-Dichloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide
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5-Chloro-3,4-dihydro-2H-1,2,4-benzothiazide-7-sulfonamide-1,1-dioxide
This diversity in nomenclature reflects the compound's significance across different research contexts and regulatory frameworks.
Physical and Chemical Properties
5-Chloro Hydrochlorothiazide possesses distinctive physical and chemical characteristics that influence its behavior in various environments, analytical procedures, and pharmaceutical formulations.
Physical Characteristics
The compound presents as a white to off-white solid powder with specific thermal properties that are important for its identification, purification, and stability assessment .
Property | Value | Note |
---|---|---|
Physical Form | Solid | White to Off-White |
Melting Point | 293-295°C | Experimentally determined |
Boiling Point | 601.9±65.0°C | Predicted value |
Density | 1.769±0.06 g/cm³ | Predicted value |
pKa | 8.21±0.20 | Predicted value |
These physical parameters are essential considerations for formulation scientists and analytical chemists working with this compound .
Solubility Profile
Understanding the solubility characteristics of 5-Chloro Hydrochlorothiazide is crucial for analytical method development and pharmaceutical formulation. The compound demonstrates selective solubility across different solvents:
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Slightly soluble in Dimethyl Sulfoxide (DMSO)
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Slightly soluble in Methanol
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Soluble in Acetonitrile when heated
This solubility profile influences extraction procedures, analytical separations, and potential pharmaceutical delivery systems involving this compound.
Pharmacological Properties
As a derivative of hydrochlorothiazide, 5-Chloro Hydrochlorothiazide shares structural similarities with a compound known for its significant diuretic and antihypertensive properties. While primarily considered an impurity in pharmaceutical preparations, understanding its pharmacological implications remains important.
Mechanism of Action
The parent compound hydrochlorothiazide functions by inhibiting sodium and chloride reabsorption in the distal convoluted tubules of the nephron. This action increases the excretion of sodium, potassium, chloride, and bicarbonate ions, ultimately resulting in increased urine output and reduced blood pressure. 5-Chloro Hydrochlorothiazide, as a structural analog, may exhibit similar mechanisms of action, though potentially with altered potency or specificity .
Analytical Considerations
The identification, quantification, and characterization of 5-Chloro Hydrochlorothiazide in pharmaceutical preparations and research settings require specific analytical approaches and considerations.
Solution Preparation
For analytical and research applications, specific guidelines for solution preparation enhance reliability:
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DMSO serves as a primary solvent, achieving concentrations up to 20-30 mg/ml
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Sample solutions are typically prepared at 10 mM concentration
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For biological assays, dilution in appropriate buffer systems may be necessary
These preparation considerations are critical for ensuring accurate and reproducible results in analytical procedures and biological evaluations.
Regulatory and Quality Control Significance
5-Chloro Hydrochlorothiazide holds particular importance in pharmaceutical quality control as a designated impurity in hydrochlorothiazide formulations.
Quality Control Implications
The presence and concentration of 5-Chloro Hydrochlorothiazide in hydrochlorothiazide formulations must be carefully monitored to ensure:
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Compliance with pharmacopeial specifications
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Batch-to-batch consistency in drug products
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Safety of pharmaceutical preparations
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Efficacy of the intended therapeutic agent
Modern analytical techniques including high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed for this purpose, with specific detection and quantification parameters established in various pharmacopeial monographs .
Research Applications
As a well-defined chemical entity with established properties, 5-Chloro Hydrochlorothiazide serves various research purposes beyond its role as a pharmaceutical impurity.
Reference Standard Applications
Pure samples of 5-Chloro Hydrochlorothiazide function as essential reference standards for:
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Development and validation of analytical methods for hydrochlorothiazide
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System suitability testing in quality control laboratories
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Investigation of degradation pathways and stability profiles
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Structure-activity relationship studies of benzothiadiazine derivatives
These applications highlight the compound's value in pharmaceutical research and development contexts.
Synthetic Chemistry Considerations
The synthetic pathway and chemical behavior of 5-Chloro Hydrochlorothiazide provide valuable insights for:
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Process optimization in hydrochlorothiazide manufacturing
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Development of improved synthetic routes with reduced impurity formation
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Structure-based design of novel benzothiadiazine derivatives
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Understanding chlorination patterns and reactivity in heterocyclic systems
These aspects contribute to broader chemical knowledge and pharmaceutical development strategies.
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